molecular formula C19H10N2O3 B14350064 3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one CAS No. 93072-95-8

3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one

Cat. No.: B14350064
CAS No.: 93072-95-8
M. Wt: 314.3 g/mol
InChI Key: ASWJVGZAXQQGSB-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-5H-1benzopyrano[4,3-b]pyridin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a benzopyranopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-yl)-5H-1benzopyrano[4,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzoxazol-2-yl)-5H-1benzopyrano[4,3-b]pyridin-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions often require controlled temperatures and the presence of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

3-(1,3-Benzoxazol-2-yl)-5H-1benzopyrano[4,3-b]pyridin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-yl)-5H-1benzopyrano[4,3-b]pyridin-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and benzopyranopyridine analogs. Examples are:

Uniqueness

What sets 3-(1,3-Benzoxazol-2-yl)-5H-1benzopyrano[4,3-b]pyridin-5-one apart is its unique fused ring structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

93072-95-8

Molecular Formula

C19H10N2O3

Molecular Weight

314.3 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-yl)chromeno[4,3-b]pyridin-5-one

InChI

InChI=1S/C19H10N2O3/c22-19-13-9-11(18-21-14-6-2-4-8-16(14)23-18)10-20-17(13)12-5-1-3-7-15(12)24-19/h1-10H

InChI Key

ASWJVGZAXQQGSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=N3)C4=NC5=CC=CC=C5O4)C(=O)O2

Origin of Product

United States

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